
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a phenyl group in its structure contributes to its unique chemical behavior and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl phenyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of fluorophenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in specific biological outcomes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene: Known for its unique combination of fluorophenyl and phenyl groups.
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-2-ene: Similar structure but different position of the triazene group.
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-3-ene: Another isomer with a different triazene group position.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60252-80-4 |
|---|---|
Fórmula molecular |
C13H12FN3 |
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C13H12FN3/c1-17(13-5-3-2-4-6-13)16-15-12-9-7-11(14)8-10-12/h2-10H,1H3 |
Clave InChI |
WHCHGNHJDBMTJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N=NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


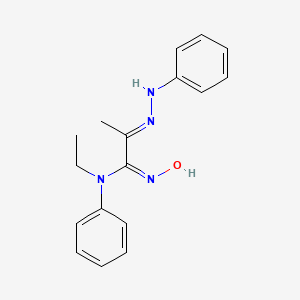
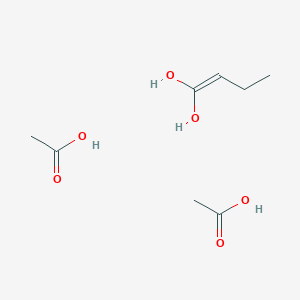
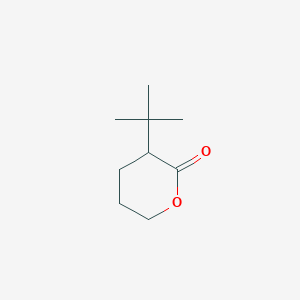
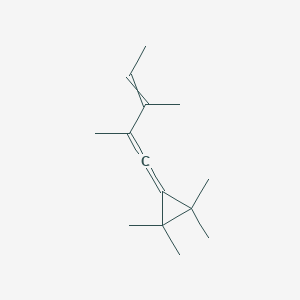
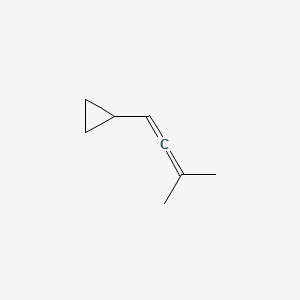

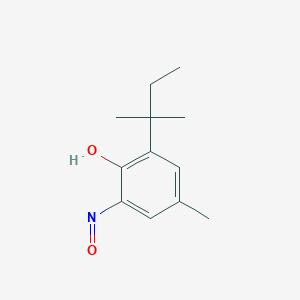

![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
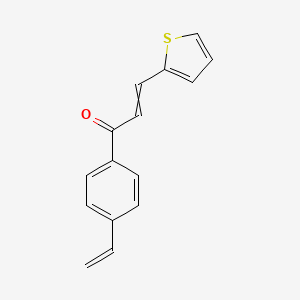
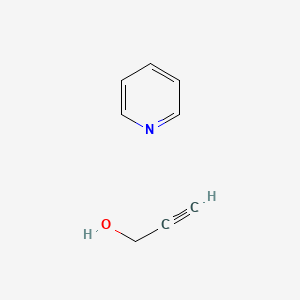
![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)


